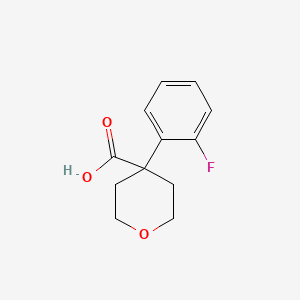

Acide 4-(2-fluorophényl)tétrahydro-2H-pyran-4-carboxylique

Vue d'ensemble

Description

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H13FO3 It is a derivative of tetrahydropyran, featuring a fluorophenyl group attached to the tetrahydropyran ring

Applications De Recherche Scientifique

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity.

Chemical Research: It is employed in various chemical research studies to explore new reaction mechanisms and pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . Another method includes the reaction of 2H-furan with hydrogen gas under catalytic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions using robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorophenyl group while achieving complete hydrogenation of the pyran ring.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Mécanisme D'action

The mechanism of action of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran: A simpler analog without the fluorophenyl group.

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile: A similar compound with a nitrile group instead of a carboxylic acid.

Uniqueness

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (FTHPCA) is an organic compound characterized by its unique chemical structure, which includes a tetrahydropyran ring and a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article explores the biological activity of FTHPCA, summarizing the findings from various studies and highlighting its mechanisms of action.

FTHPCA has the molecular formula and a molecular weight of 224.23 g/mol. The presence of the fluorine atom on the phenyl ring enhances its electronic properties, potentially influencing its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F O₃ |

| Molecular Weight | 224.23 g/mol |

| Structure | Tetrahydropyran ring with a carboxylic acid group |

The biological activity of FTHPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes or receptors, leading to significant biological effects such as apoptosis in cancer cells or antimicrobial activity against pathogens.

Anticancer Activity

Recent studies have indicated that FTHPCA derivatives exhibit promising anticancer properties. For instance, compounds structurally related to FTHPCA have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT-116) cells. In vitro assays demonstrated that specific derivatives could significantly reduce CDK2 activity, which is crucial for cell cycle progression, thereby inducing cell cycle arrest at the G1/S boundary .

Key Findings:

- IC50 Values: Derivatives like 4d and 4k showed IC50 values of 75.1 µM and 85.88 µM against HCT-116 cells, respectively.

- Apoptotic Induction: Treatment with these compounds resulted in increased expression levels of caspase-3, a key marker of apoptosis, indicating their potential as pro-apoptotic agents .

Antimicrobial Activity

FTHPCA has also been evaluated for its antimicrobial properties. Studies have reported that certain derivatives demonstrate significant inhibitory effects against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Antimicrobial Efficacy:

- Inhibition Against Bacteria: Compounds derived from FTHPCA showed lower IC50 values than ampicillin against several bacterial strains.

- DPPH Scavenging Activity: Some derivatives exhibited strong DPPH scavenging activities, indicating potential antioxidant properties alongside their antimicrobial effects .

Study 1: In Vitro CDK2 Inhibitory Assays

A study evaluated the inhibitory effects of FTHPCA derivatives on CDK2 activity:

- Results: At varying concentrations (0.01 µM to 10 µM), compounds demonstrated dose-dependent inhibition of CDK2 activity, with reductions up to 89% at the highest concentration tested.

- Conclusion: These findings suggest that FTHPCA derivatives could effectively target CDK2 for cancer therapy .

Study 2: Apoptotic Potential Assessment

A separate investigation focused on the apoptotic effects of FTHPCA derivatives:

Propriétés

IUPAC Name |

4-(2-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKNYZPHABISIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589852 | |

| Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-77-9 | |

| Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.